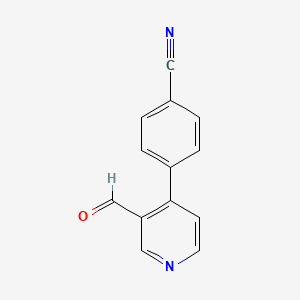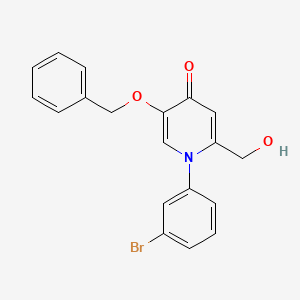![molecular formula C9H5Br2ClN2O2 B15359623 Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)
Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are characterized by their fused heterocyclic structure, which includes a pyridine ring fused to an imidazole ring. This particular compound has bromine and chlorine atoms at specific positions on the ring structure, making it a unique and valuable molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the imidazo[1,2-a]pyridine core, followed by selective halogenation to introduce bromine and chlorine atoms at the desired positions. The carboxylate group is then introduced through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle hazardous chemicals safely. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.
Reduction: The compound can be reduced to remove halogen atoms, resulting in different derivatives.
Substitution: The chlorine and bromine atoms can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate is used to study enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antituberculosis agents and anticancer drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The halogen atoms and the imidazo[1,2-a]pyridine core can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but lacks the bromine atoms.
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate: Similar but without the chlorine atom.
Methyl 6,8-dibromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate: Similar but with iodine instead of chlorine.
Uniqueness: Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate stands out due to the presence of both bromine and chlorine atoms, which can lead to unique reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H5Br2ClN2O2 |
|---|---|
Molecular Weight |
368.41 g/mol |
IUPAC Name |
methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5Br2ClN2O2/c1-16-9(15)6-7(12)14-3-4(10)2-5(11)8(14)13-6/h2-3H,1H3 |
InChI Key |
JZWCTXKWBLSELP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=C(C2=N1)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)
![6-[(2-Methylpropan-2-yl)oxy]imidazo[2,1-a]phthalazine](/img/structure/B15359556.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-](/img/structure/B15359562.png)
![6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)
![trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)

![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)
![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
![2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)
